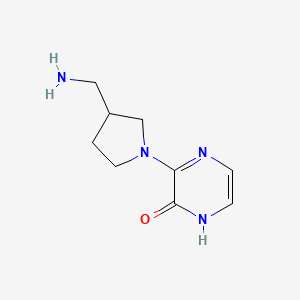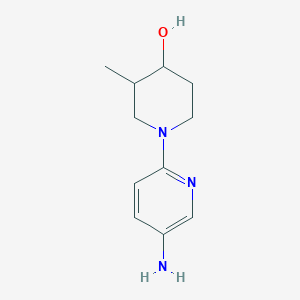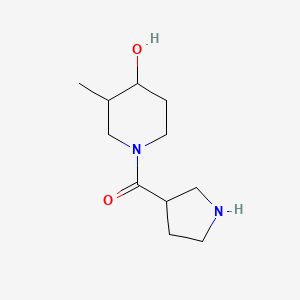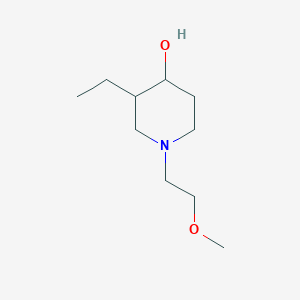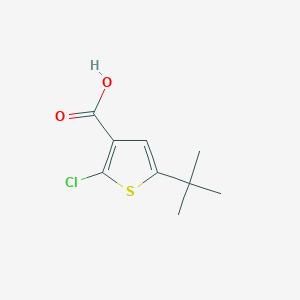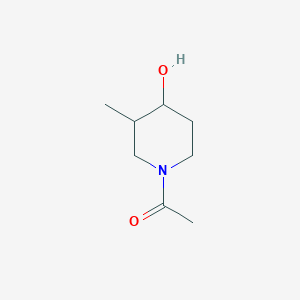
2-(3-(四氢-2H-噻喃-4-基)-1,2,4-噁二唑-5-基)乙胺
描述
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究
该化合物是一种在药物测试中使用的宝贵研究化学品 。它的结构包含哌嗪环和四氢-2H-噻喃环,表明其有可能与生物靶标相互作用。伯胺基表明有可能进一步功能化,这在药物开发中至关重要。
有机合成
该化合物的独特结构使其能够在有机合成中用于各种应用。它可以作为更复杂分子的构建单元,特别是在合成杂环化合物方面,杂环化合物在许多药物中普遍存在。
催化
由于该化合物具有反应性胺基,因此它可以用作催化剂中的配体,可能有助于各种化学反应。这可能包括在不对称合成中的应用,其中源自此类化合物的手性催化剂非常有价值。
农业化学研究
包括该化合物在内的1,2,4-噁二唑衍生物在农业中显示出广泛的生物活性 。它们已被评估为低风险化学杀虫剂的潜力,显示出中等杀线虫和抗真菌活性。
抗菌剂
一些1,2,4-噁二唑衍生物已显示出强大的抗菌作用,这表明该化合物可以作为发现新的抗菌剂的模板 。这对对抗威胁粮食安全的植物病害尤其重要。
高能材料
噁二唑已被确立为潜在的高能核心。鉴于结构相似性,可以探索该化合物的能量行为及其在高能材料中的潜在用途 .
抗糖尿病研究
噁二唑衍生物在抗糖尿病活性方面已显示出令人鼓舞的结果,这意味着可以研究该化合物在管理糖尿病方面的功效 .
抗癌研究
噁二唑部分是各种化合物的组成部分,这些化合物已被发现能有效抑制癌细胞系 。因此,该化合物可能是抗癌药物开发的候选药物。
作用机制
Target of action
They have shown anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of action
The mode of action of 1,2,4-oxadiazole derivatives in general can involve acting on various enzymes like thymidylate-syn-thase, histone deacetylase, topoisomerase II, telomerase, and thymidine phosphorylase to stop proliferation .
Biochemical pathways
1,2,4-oxadiazole derivatives can act on several pathways, potentially inhibiting telomerase activity, focal adhesion kinase inhibitors, targeting thymidylate synthase, inhibiting the b-cell lymphoma 2, inhibiting the nf-kb signaling pathway, and targeting tubulin polymerization .
Result of action
1,2,4-oxadiazole derivatives have shown potential as anti-infective and anti-cancer agents .
生化分析
Biochemical Properties
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s primary amine group can act as a nucleophile, participating in nucleophilic substitution reactions with electrophiles. Additionally, the thiopyran and oxadiazole rings can form hydrogen bonds, influencing interactions with other molecules. These properties make 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine a versatile compound in biochemical research .
Cellular Effects
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions allows it to interact with key biomolecules involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s primary amine group can bind to specific sites on enzymes, altering their activity. Additionally, the thiopyran and oxadiazole rings can interact with DNA and RNA, influencing gene expression. These interactions contribute to the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s primary amine group can be metabolized by enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These interactions highlight the compound’s role in cellular metabolism and its potential impact on metabolic pathways .
Transport and Distribution
The transport and distribution of 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions allows it to be transported across cell membranes and distributed to specific cellular compartments. These properties are important for understanding the compound’s localization and accumulation within cells .
属性
IUPAC Name |
2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWYVZKHZKNAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)


